molecular formula C16H25Cl B14529863 1-(Chloromethyl)-4-nonylbenzene CAS No. 62640-25-9

1-(Chloromethyl)-4-nonylbenzene

Cat. No.: B14529863
CAS No.: 62640-25-9
M. Wt: 252.82 g/mol
InChI Key: ZXVIWUBUJZQCOF-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-nonylbenzene is a chlorinated aromatic compound characterized by a benzyl chloride backbone substituted with a nonyl (C₉H₁₉) group at the para position. Its molecular formula is C₁₆H₂₅Cl, with a molecular weight of 252.82 g/mol. The nonyl chain confers significant hydrophobicity, making it useful in applications such as surfactants, polymer intermediates, or alkylating agents in organic synthesis.

Properties

CAS No.

62640-25-9

Molecular Formula

C16H25Cl

Molecular Weight

252.82 g/mol

IUPAC Name

1-(chloromethyl)-4-nonylbenzene

InChI

InChI=1S/C16H25Cl/c1-2-3-4-5-6-7-8-9-15-10-12-16(14-17)13-11-15/h10-13H,2-9,14H2,1H3

InChI Key

ZXVIWUBUJZQCOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-nonylbenzene can be synthesized through a chloromethylation reaction, where a benzene derivative is treated with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically proceeds under acidic conditions, which protonate the formaldehyde carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the aromatic ring .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-4-nonylbenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

1-(Chloromethyl)-4-nitrobenzene

  • Structure: Benzyl chloride with a para-nitro (-NO₂) group.
  • Molecular Formula: C₇H₆ClNO₂; Molecular Weight: 171.58 g/mol .
  • Key Properties :
    • The nitro group is strongly electron-withdrawing, enhancing the reactivity of the chloromethyl group in nucleophilic substitution reactions.
    • Used as a reactive intermediate in synthesizing dyes, pharmaceuticals (e.g., antibiotic precursors), and explosives .
  • Regulatory Status : Listed under UN1578 (Chloronitrobenzenes) due to toxicity and environmental hazards .

Contrast with 1-(Chloromethyl)-4-nonylbenzene:

  • The nonyl group in the latter increases lipophilicity, favoring applications in non-polar media (e.g., surfactants), whereas the nitro derivative’s reactivity suits electrophilic aromatic substitution or pharmaceutical synthesis.

4-Methylbenzyl Chloride (p-Tolylmethyl Chloride)

  • Structure : Benzyl chloride with a para-methyl (-CH₃) group.
  • Molecular Formula : C₈H₉Cl; Molecular Weight : 140.61 g/mol .
  • Key Properties :
    • The methyl group is electron-donating, slightly reducing the chloromethyl group’s reactivity compared to nitro derivatives.
    • Common alkylating agent in organic synthesis, e.g., for quaternary ammonium salts or polymer crosslinking .

Contrast with this compound:

  • The nonyl chain’s bulkiness may sterically hinder reactions but improves solubility in organic solvents. Methyl derivatives are more cost-effective for small-scale alkylation.

1-(Chloromethyl)-4-phenoxybenzene

  • Structure: Benzyl chloride with a para-phenoxy (-OPh) group.
  • Molecular Formula : C₁₃H₁₁ClO; Molecular Weight : 218.68 g/mol .
  • Applications in liquid crystals or agrochemicals (e.g., herbicide intermediates) .

Contrast with this compound:

  • The phenoxy group enhances rigidity and thermal stability, whereas the nonyl chain prioritizes flexibility and hydrophobicity.

1-(Dichlorophenylmethyl)-4-nitrobenzene

  • Structure : Benzene with a dichlorophenylmethyl and nitro group.
  • Molecular Formula: C₁₃H₉Cl₂NO₂; Molecular Weight: 282.12 g/mol .
  • Key Properties: The dichloromethyl group increases electrophilicity, enabling cross-coupling reactions. Potential use in bioactive molecule synthesis (e.g., antifungal agents) .

Contrast with this compound:

  • Dichlorination enhances reactivity but may complicate selectivity in synthesis. The nonyl derivative avoids polyhalogenation challenges.

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